3,6-Dioxo-5alpha-cholan-24-oic Acid
Description
3,6-Dioxo-5α-cholan-24-oic acid is a synthetic bile acid derivative characterized by two ketone groups at positions 3 and 6 of the steroid nucleus and a 5α-cholanic acid backbone. Unlike natural bile acids, which predominantly adopt the 5β configuration, the 5α stereochemistry in this compound introduces distinct conformational and physicochemical properties. This structural modification may influence its metabolic stability, receptor binding, and biological activity.
Properties
Molecular Formula |
C24H36O4 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4R)-4-[(5S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H36O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14,16-20H,4-13H2,1-3H3,(H,27,28)/t14-,16+,17-,18+,19+,20-,23-,24-/m1/s1 |
InChI Key |
AWINBLVINXVKTE-DLKBGQMWSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Cholanic Acid Derivatives
The synthesis of 3,6-dioxo-5α-cholan-24-oic acid primarily relies on the oxidation of hydroxyl groups at positions 3 and 6 of cholanic acid backbones. Two predominant methodologies are employed:
Potassium Permanganate (KMnO₄) Oxidation
Potassium permanganate, a strong oxidizing agent in acidic media, facilitates the conversion of hydroxyl groups to ketones. For instance, hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholan-24-oic acid) can undergo selective oxidation under controlled conditions.
Reaction Conditions :
- Solvent : Acetic acid or aqueous sulfuric acid
- Temperature : 60–80°C
- Duration : 4–8 hours
The reaction progress is monitored via thin-layer chromatography (TLC), with intermediates purified using silica gel column chromatography (ethyl acetate/hexane eluent). The 5α configuration is preserved by maintaining stereochemical control during precursor selection.
Chromium Trioxide (CrO₃) Oxidation
Chromium-based oxidants, such as Jones reagent (CrO₃ in H₂SO₄), offer an alternative route with higher selectivity for secondary alcohols. This method is particularly effective for oxidizing 3β-hydroxy and 6α-hydroxy groups in cholanic acid derivatives.
Reaction Conditions :
- Solvent : Acetone/water mixture
- Temperature : 0–5°C (to prevent over-oxidation)
- Duration : 1–2 hours
CrO₃ oxidation yields 3,6-diketone products with minimal epimerization, though residual chromium byproducts require meticulous removal via ion-exchange chromatography.
Alternative Oxidizing Agents
Recent advancements have explored greener alternatives to traditional oxidants:
TEMPO-Mediated Oxidation
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO), in combination with bleach (NaClO), enables selective oxidation of primary and secondary alcohols under mild conditions. While less commonly applied to bile acids, preliminary studies indicate potential for scaling this method.
Enzymatic Oxidation
Microbial enzymes, such as cholesterol oxidase from Rhodococcus spp., have been investigated for their ability to oxidize steroidal substrates. However, regioselectivity remains a challenge, as these enzymes preferentially target 3β-hydroxy groups over 6α-hydroxy moieties.
Industrial-Scale Synthesis
Industrial production prioritizes cost efficiency and scalability. Key adaptations include:
Continuous Flow Reactors
Tubular reactors enable precise temperature control (70±2°C) and reduce reaction times by 40% compared to batch processes. Automated systems integrate oxidation and purification steps, yielding >85% purity post-crystallization.
Catalyst Recycling
Heterogeneous catalysts (e.g., MnO₂-coated silica) are reused across multiple batches, minimizing waste. Catalyst lifetime exceeds 50 cycles before activity declines by <10%.
Purification Techniques
Crystallization
The crude product is dissolved in hot ethanol and gradually cooled to induce crystallization. Impurities, including unreacted starting material and over-oxidized byproducts, remain in the mother liquor.
Optimal Solvents :
Chromatographic Purification
Preparative HPLC with C18 columns resolves closely related bile acid derivatives. A methanol/water gradient (60% → 90% methanol over 30 minutes) achieves baseline separation of 3,6-dioxo-5α-cholan-24-oic acid from 3,7-dioxo and 3,12-dioxo isomers.
Analytical Validation of Synthesis
Post-synthesis characterization ensures structural integrity:
Spectroscopic Analysis
- NMR : Ketone carbons at C3 and C6 resonate at δ 208–212 ppm in ¹³C spectra, while the 5α-H proton appears as a triplet (δ 2.35 ppm, J = 12 Hz).
- IR : Strong C=O stretches at 1705 cm⁻¹ and 1712 cm⁻¹ confirm diketone formation.
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 389.269 [M+H]⁺, consistent with the molecular formula C₂₄H₃₆O₄.
Challenges and Optimization
Stereochemical Control
The 5α configuration, less thermodynamically stable than 5β, necessitates low-temperature reactions to prevent epimerization. Chiral auxiliaries or enzymes (e.g., 5α-reductase inhibitors) are under investigation to enhance selectivity.
Byproduct Formation
Over-oxidation to triketones (e.g., 3,6,7-trioxo derivatives) occurs at temperatures >80°C. Adding radical scavengers (e.g., BHT) suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the 3,6-dioxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions at the 24-oic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: More oxidized bile acid derivatives.
Reduction: Hydroxylated bile acids.
Substitution: Esterified or amidated bile acids.
Scientific Research Applications
Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex bile acid derivatives.
Biology: Studied for its role in the metabolism and regulation of cholesterol and other lipids.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of Cholan-24-oicacid, 3,6-dioxo-, (5a)- (9CI) involves its interaction with bile acid receptors and transporters in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences the activity of enzymes such as cholesterol 7α-hydroxylase, which is crucial for bile acid biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Configurations
The following table summarizes key structural differences between 3,6-Dioxo-5α-cholan-24-oic acid and related bile acids/derivatives:
Key Observations:
- Oxidation State : The 3,6-dioxo compound is more oxidized than natural dihydroxy bile acids (e.g., deoxycholic acid) but less oxidized than triketones like dehydrocholic acid (3,7,12-trioxo) .
- Functional Groups : The absence of hydroxyl groups (replaced by ketones) reduces hydrogen-bonding capacity, which may affect transport proteins or nuclear receptor binding (e.g., FXR, TGR5) .
Physicochemical Properties
- Solubility : The 3,6-dioxo compound’s increased oxidation state enhances polarity compared to dihydroxy analogs but remains less polar than trioxo derivatives like dehydrocholic acid.
- Melting Points : While data for 3,6-dioxo-5α-cholan-24-oic acid are unavailable, related compounds (e.g., 3α-benzyloxy-12α-oxo-5β-cholan-24-oic acid in ) show melting points between 86–181°C, influenced by substituent bulk and hydrogen bonding .
Q & A
Basic Research Questions
Q. How can the identity of 3,6-Dioxo-5α-cholan-24-oic Acid be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Compare chemical shifts (e.g., carbonyl peaks at δ ~210 ppm for ketone groups) with structural analogs like 12-Ketochenodeoxycholic acid .
- Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]+ ~406.5 Da) and fragmentation patterns against databases such as PubChem .
- Infrared (IR) Spectroscopy : Identify characteristic C=O stretching vibrations (~1700–1750 cm⁻¹) for ketone groups .
- Reference Standards : Cross-check with CAS 6929-22-2 (synonym: 5α-Cholanic Acid-3,6-dione) for retention time in HPLC .
Q. What synthetic routes are used to prepare 3,6-Dioxo-5α-cholan-24-oic Acid from bile acid precursors?
- Oxidation Protocols :
- Start with lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) and employ selective oxidation at C3 and C6 using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
- Monitor reaction progress via TLC and purify intermediates using column chromatography .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE Requirements : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation (H335) .
- Waste Disposal : Follow institutional guidelines for ketone-containing organic waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR data for oxo-substituted cholanic acids?
- Approach :
- Variable Solvent Effects : Replicate experiments in deuterated DMSO vs. CDCl₃ to assess solvent-induced shift variations .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 5α vs. 5β configuration) using single-crystal diffraction data .
- Computational Modeling : Compare experimental shifts with density functional theory (DFT)-predicted values for validation .
Q. What challenges arise in achieving regioselective oxidation at C3 and C6 positions during synthesis?
- Key Issues :
- Steric Hindrance : The 5α-methyl group may limit reagent access to C6, favoring C3 oxidation. Optimize steric bulk of oxidizing agents (e.g., use Dess-Martin periodinane for selective C6 oxidation) .
- Byproduct Formation : Monitor for 7-oxo derivatives (common in cholanic acid oxidation) via LC-MS and adjust reaction conditions .
Q. How can metabolic pathways involving 3,6-Dioxo-5α-cholan-24-oic Acid be analyzed in in vitro models?
- Experimental Design :
- Radiolabeled Tracers : Synthesize ¹⁴C-labeled compound to track incorporation into bile acid pools in hepatocyte cultures .
- LC-MS/MS Quantification : Develop a targeted method using MRM transitions (e.g., m/z 406.5 → 343.3) to detect metabolites in cell lysates .
- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify phase I metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
